8‑Aminooctanoic Acid (Aoc) vs. PEG₂ Linkers in [⁹⁹ᵐTc]Tc‑Labeled α‑MSH Peptides: Tumor Uptake and Biodistribution Comparison
In a head‑to‑head comparison of linker types for [⁹⁹ᵐTc]Tc‑tricarbonyl‑NOTA‑conjugated α‑MSH peptides, the 8‑aminooctanoic acid (Aoc) linker—structurally derived from 8‑aminooctan‑1‑ol—demonstrated significantly different tumor uptake and biodistribution profiles compared to a PEG₂ linker [1]. The Aoc‑containing peptide ([⁹⁹ᵐTc]Tc‑CO₃‑NOTA‑AocNle‑CycMSHₕₑₓ) exhibited 6.47% ID/g tumor uptake at 2 h post‑injection, whereas the PEG₂‑containing analog ([⁹⁹ᵐTc]Tc‑CO₃‑NOTA‑PEG₂Nle‑CycMSHₕₑₓ) showed 4.23% ID/g [1]. Kidney uptake at 2 h was 2.53% ID/g for Aoc vs. 1.83% ID/g for PEG₂ [1]. Both linkers retained high MC1R‑specific binding (Kᵢ < 1 nM) and low liver uptake [1].
| Evidence Dimension | Tumor uptake (% ID/g) at 2 h post‑injection in B16/F10 melanoma‑bearing mice |
|---|---|
| Target Compound Data | 6.47 ± 0.85% ID/g (Aoc‑containing peptide) |
| Comparator Or Baseline | 4.23 ± 0.79% ID/g (PEG₂‑containing peptide) |
| Quantified Difference | 53% higher tumor uptake with Aoc linker (6.47 vs. 4.23% ID/g) |
| Conditions | B16/F10 melanoma‑bearing C57BL/6 mice; [⁹⁹ᵐTc]Tc‑tricarbonyl‑NOTA‑conjugated lactam‑cyclized α‑MSH peptides |
Why This Matters
A 53% higher tumor uptake with the Aoc linker demonstrates that alkyl‑based spacers can provide superior tumor targeting efficiency relative to PEG in certain peptide‑receptor systems, directly informing linker selection for radiopharmaceutical development.
- [1] Qiao, Z., et al. (2023). Effects of Polyethylene Glycol and 8‑Aminooctanoic Acid Linkers on Melanoma Uptake of [⁹⁹ᵐTc]Tc‑Tricarbonyl‑NOTA‑Conjugated Lactam‑Cyclized α‑MSH Peptides. Bioconjugate Chemistry, 34(5), 934-945. View Source
